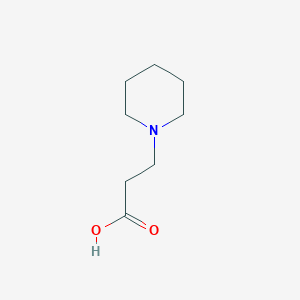

1-Piperidinepropanoic acid

説明

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Medicinal Chemistry

The piperidine ring is a fundamental heterocyclic amine structure, consisting of a six-membered ring with five methylene (B1212753) bridges and one amine bridge. ijnrd.org This scaffold is one of the most important synthetic fragments in drug design and the pharmaceutical industry. researchgate.netnih.gov Piperidine-containing compounds are prevalent in more than twenty classes of pharmaceuticals and are also found in numerous natural alkaloids. researchgate.netencyclopedia.pub The widespread use of the piperidine moiety stems from its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The versatility of the piperidine structure allows it to be a key component in drugs targeting a wide array of conditions. ijnrd.orgencyclopedia.pub Its derivatives have been developed for numerous therapeutic applications. ijnrd.org For instance, the benzyl-piperidine group is a well-established structural motif for binding to the catalytic site of the acetylcholinesterase enzyme, making it a common starting point for designing new agents to combat Alzheimer's disease. encyclopedia.pub The development of fast, cost-effective, and stereoselective methods for synthesizing substituted piperidines remains a crucial task in modern organic chemistry, enabling the creation of extensive libraries of compounds for biological screening. nih.gov

Table 1: Selected Pharmacological Applications of Piperidine Derivatives

| Therapeutic Area | Examples of Application |

|---|---|

| Oncology | Derivatives like Piperine have shown therapeutic potential against various cancers. researchgate.netencyclopedia.pub They are used in inhibitors of pro-tumorigenic receptors and as apoptosis initiators. encyclopedia.pub |

| Neurodegenerative Diseases | The piperidine scaffold is central to drugs for Alzheimer's disease, such as Donepezil, which acts as an anticholinergic. ijnrd.orgencyclopedia.pub |

| Infectious & Parasitic Diseases | The class includes antivirals, antibacterials, and antifungals. ijnrd.org Halofuginone, a synthetic analog of a piperidine alkaloid, is an effective antiparasitic drug. encyclopedia.pub |

| Pain Management | The piperidine ring is a core structure in many potent analgesics, including opioid receptor antagonists. encyclopedia.pub |

| Metabolic Disorders | Voglibose, a piperidine derivative, is used for its anti-diabetic properties. ijnrd.org |

| Inflammatory Conditions | Derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide. ijnrd.org |

Overview of 1-Piperidinepropanoic Acid Research Trajectories and Derivatives

The research trajectory of this compound (1-PPA) has evolved significantly. Initially regarded as a useful research chemical and a building block for creating more complex pharmaceuticals, its own biological functions were not the primary focus. smolecule.com It served as a reactant for synthesizing compounds such as selective 5-HT6 antagonists, kinesin Eg5 inhibitors, and opioid receptor antagonists.

A pivotal shift in its research occurred with the discovery of its role in inflammatory processes. mdpi.comnih.govpreprints.org Studies have now established that 1-PPA functions as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor that is a key driver of the inflammatory cascade in numerous pathologies, from autoimmune diseases to cancer metastasis. mdpi.comnih.gov This discovery was significant because the compound's specific cellular target was previously unknown. preprints.org

Subsequent research has provided a detailed mechanism for its action. Cellular thermal shift assays (CETSA) and molecular dynamics simulations have shown that 1-PPA binds to an allosteric pocket within the inactive conformation of the PAR2 receptor. mdpi.comnih.gov This binding stabilizes the receptor's structure, preventing its activation and inhibiting downstream signaling pathways, such as the MAPKs signaling cascade. mdpi.comnih.gov Functional studies have confirmed that 1-PPA antagonizes processes mediated by the PAR family, including platelet aggregation. nih.gov

This mechanistic understanding has opened new avenues for therapeutic applications. Research in murine models of sepsis demonstrated that treatment with 1-PPA reduced mortality and sepsis-related symptoms by inhibiting the expression of pro-inflammatory cytokines. researchgate.net It has also been investigated for its potential in treating fibrosing diseases and non-alcoholic steatohepatitis (NASH)-related liver cancer, where it may reduce liver steatosis and inflammation. easl.eu The derivatives of this compound have also been a subject of study. For example, it is a precursor in the synthesis of the potent opioid analgesic Remifentanil, where the core structure is heavily modified to enhance µ-opioid receptor binding. Other derivatives have been explored for potential anticonvulsant, anticancer, and neuroprotective activities. smolecule.com

Table 2: Research Findings on this compound (1-PPA)

| Research Area | Key Findings |

|---|---|

| Molecular Target | Identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor. mdpi.comnih.gov |

| Mechanism of Action | Binds to an allosteric pocket of PAR2 in its inactive state, stabilizing it and preventing activation of inflammatory signaling pathways. mdpi.comnih.gov |

| Cellular Effects | Antagonizes MAPKs signaling and inhibits platelet aggregation. nih.gov In THP-1 monocytic cells, it inhibits LPS-induced cytokine expression in a dose-dependent manner. researchgate.net |

| Therapeutic Potential | Shows efficacy in protecting against septic shock in animal models by reducing mortality and tissue damage. researchgate.net Investigated for reducing chronic damage and fibrosis in liver tissues. easl.eu |

| Chemical Biology | Used as a tool to probe and modulate protein-protein interactions and as a lead compound for developing enzyme inhibitors. smolecule.com |

Structure

3D Structure

特性

IUPAC Name |

3-piperidin-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGWMLCUHULJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067201 | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26371-07-3 | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26371-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperidinyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026371073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINEPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L69A7VPHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Piperidinepropanoic Acid

General Synthetic Routes to 1-Piperidinepropanoic Acid and its Derivatives

The synthesis of this compound and its analogs can be achieved through various chemical reactions, including direct alkylation of piperidine (B6355638) with propanoic acid derivatives, reductive amination, and the hydrolysis of corresponding amides. smolecule.com

Esterification Reactions and Salt Formation

This compound readily undergoes esterification to form various ester derivatives. smolecule.com For instance, its ethyl ester, this compound ethyl ester, is a common derivative. nist.govnih.gov The esterification process alters the physicochemical properties of the parent acid. For example, the ethyl ester exhibits a higher boiling point and increased lipophilicity compared to this compound.

The compound can also form salts, such as the hydrochloride salt, which is a common practice for many amine-containing pharmaceuticals to improve solubility and stability. google.comgoogleapis.com For instance, the trifluoroacetate (B77799) salt of a derivative, 4-(methoxycarbonyl)-4-[(1-oxopropyl)phenylamino]-1-piperidinepropanoic acid, is used as an analytical reference standard. caymanchem.comnetascientific.com

| Derivative | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound, ethyl ester | C10H19NO2 | 185.2634 | 19653-33-9 |

| This compound, 3-methyl-, ethyl ester | C11H21NO2 | 199.29 | 70644-49-4 |

| 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid, methyl ester | C19H26N2O5 | - | - |

Conjugated Addition Reactions for Piperidine-Propanoic Acid Backbone Construction

Conjugate addition, specifically the Michael addition, is a widely reported and fundamental method for constructing the piperidine-propanoic acid backbone. numberanalytics.commasterorganicchemistry.com This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. numberanalytics.comlibretexts.org

A common approach involves the Michael addition between piperidine or a substituted piperidine and an acrylate (B77674) ester. For example, the reaction of 4-piperidone (B1582916) with methyl acrylate in the presence of a base like potassium carbonate yields 3-(4-oxo-1-piperidine)propanoic acid methyl ester. This intermediate can then be hydrolyzed to the corresponding carboxylic acid. Lithium diorganocopper reagents are also effective nucleophiles for 1,4-conjugate addition to α,β-unsaturated ketones, providing a route to form new carbon-carbon bonds. libretexts.org

| Parameter | Value |

|---|---|

| Reactants | 4-Piperidone and Methyl acrylate |

| Solvent | Methanol (B129727) |

| Base | Potassium carbonate (1.5 eq) |

| Reaction Time | 4 hours |

| Ester Yield | 88% |

Multi-step Synthesis Strategies for Complex Derivatives

The synthesis of complex derivatives of this compound often requires multi-step reaction sequences. researchgate.netudel.educhemistrydocs.com These strategies allow for the introduction of various functional groups and the construction of intricate molecular architectures. For instance, a multi-step synthesis was employed to create sila-trifluperidol, a silicon analogue of a dopamine (B1211576) D2 receptor antagonist, starting from triethoxy(vinyl)silane. researchgate.net

An example of a multi-step synthesis leading to a complex derivative involves the reaction of 3-(4-phenylamino-4-cyano-1-piperidine)propanoic acid methyl ester with propionyl chloride, followed by treatment with triethylamine. google.com This sequence ultimately leads to the formation of 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid, methyl ester, a key intermediate in the synthesis of remifentanil. google.comgoogleapis.com

Development of Efficient Synthetic Pathways

Researchers have focused on developing efficient synthetic pathways to this compound and its derivatives to improve yields and reduce the number of reaction steps. One such approach involves the direct conversion of a nitrile group to an ester group, which can streamline the synthesis of compounds like remifentanil from its nitrile intermediate. google.com The optimization of reaction conditions, such as catalyst choice, solvent, and temperature, is crucial for enhancing the efficiency of these synthetic routes. For example, using potassium carbonate as a catalyst in methanol at room temperature has been shown to give high yields for the Michael addition step in the synthesis of the this compound backbone.

Stereoselective Synthesis and Chiral Control in this compound Research

The stereochemistry of this compound derivatives is often critical for their biological activity. Therefore, developing stereoselective synthetic methods is a key area of research. nih.gov

Enantioselective Approaches for Derivatization

Enantioselective approaches are employed to control the stereochemical outcome during the derivatization of this compound. nih.gov This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials. york.ac.ukwikipedia.orgub.edu

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemistry of a reaction. wikipedia.org For example, α-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic acid is a specialized amino acid derivative used in solid-phase peptide synthesis where the stereochemistry is controlled through the use of enantiomerically pure starting materials and chiral auxiliaries during the coupling step.

Rhodium-catalyzed asymmetric reductive Heck reactions have also been developed to produce enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids with high enantioselectivity. nih.gov This method provides a versatile route to a variety of chiral piperidine derivatives. nih.gov The enantiomeric purity of the final products is often confirmed using techniques such as circular dichroism and nuclear Overhauser effect spectroscopy.

Confirmation of Stereochemical Integrity through Advanced Techniques (e.g., Circular Dichroism, Nuclear Overhauser Effect Spectroscopy)

Ensuring the stereochemical integrity of this compound derivatives is critical, particularly when they are incorporated into chiral structures like peptides. Advanced spectroscopic techniques are employed to verify the absolute configuration and conformational preferences of these molecules.

Circular Dichroism (CD) Spectroscopy is a powerful tool for analyzing chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chromophore, a molecular group that absorbs light. This technique is highly sensitive to both the absolute configuration and the three-dimensional arrangement (conformation) of the molecule. For derivatives of this compound, CD spectroscopy can confirm that the synthesis and purification processes have not compromised the intended stereochemistry at chiral centers. The resulting CD spectrum provides a unique fingerprint for a specific enantiomer, and any deviation or absence of a signal can indicate racemization or the presence of impurities. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (NMR) technique that helps determine the spatial proximity of atoms within a molecule. It detects the transfer of nuclear spin polarization from one atomic nucleus to another through space. This effect is highly dependent on the distance between nuclei, making it an excellent method for elucidating the conformation and relative stereochemistry of a molecule. In the context of this compound derivatives, NOESY experiments can confirm the configuration by establishing through-space correlations between specific protons, which validates the structural integrity of the final product.

Together, these techniques provide comprehensive validation of the stereochemistry. For instance, in the analysis of α-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic acid, CD and NOESY are specifically utilized to confirm that the (aS) configuration at the chiral center is maintained throughout the synthesis.

Applications of this compound Derivatives in Peptide Synthesis

Derivatives of this compound serve as valuable building blocks in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com Their unique cyclic structure can influence the secondary structure and stability of the resulting peptides.

Role as Protected Amino Acid Derivatives (e.g., Fmoc, Alloc)

To facilitate controlled, stepwise peptide chain elongation, the reactive functional groups of amino acid building blocks must be temporarily masked with protecting groups. iris-biotech.debiosynth.com Derivatives of this compound are often prepared with such groups.

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group widely used to protect the α-amino group of amino acids in SPPS. wikipedia.org Its key advantage is its stability under acidic conditions, while being readily removed by a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). iris-biotech.dewikipedia.org This allows for the selective deprotection of the N-terminus to enable the next coupling reaction without disturbing acid-labile side-chain protecting groups. ub.edu For example, 3-(1-Fmoc-piperidin-4-yl)propionic acid is a derivative where the piperidine nitrogen is protected by the Fmoc group, making it a useful building block for peptide synthesis. chemimpex.com

Alloc (allyloxycarbonyl): The Alloc group is another crucial protecting group that is stable to both the acidic and basic conditions used to remove other common groups like Boc (tert-butyloxycarbonyl) and Fmoc, respectively. sigmaaldrich.comhighfine.com The Alloc group is cleaved under very specific, mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. sigmaaldrich.comuci.edu This distinct removal chemistry makes it an orthogonal protecting group relative to Fmoc and acid-labile groups.

Orthogonal Protecting Group Strategies

Orthogonal protection is a fundamental strategy in complex chemical synthesis that allows for the selective removal of one protecting group in the presence of others. organic-chemistry.org The use of derivatives like a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic acid exemplifies this approach. In this compound, the α-amino group is protected by Fmoc, while the piperidine nitrogen is protected by Alloc.

This dual-protection scheme offers significant versatility. The Fmoc group can be removed with piperidine to allow for peptide chain elongation at the N-terminus, leaving the Alloc group intact. Subsequently, the Alloc group can be selectively removed using a palladium catalyst, exposing the piperidine nitrogen for further modification, such as cyclization or the attachment of another molecular branch. This strategy provides precise control over the synthesis, minimizing side reactions and enabling the construction of complex peptide architectures. organic-chemistry.org

Optimization of Coupling Conditions to Minimize Racemization and Dimerization

During peptide synthesis, two significant side reactions can compromise the quality and yield of the final product: racemization (the loss of stereochemical integrity at the α-carbon) and dimerization (such as the formation of diketopiperazines). nih.govuniurb.it

Activation of the carboxylic acid of an incoming amino acid is necessary for amide bond formation, but this process can also lead to the formation of a racemizable intermediate, such as an oxazolone. nih.govuniurb.it To minimize this, several conditions can be optimized:

Coupling Reagents: The choice of coupling reagent is critical. Using in-situ activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with an additive like HOBt (Hydroxybenzotriazole), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can suppress racemization compared to some other methods. peptide.com Additives such as HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) are known to reduce the risk of epimerization. peptide.com

Temperature: Performing the coupling reactions at reduced temperatures, such as 0–4°C, can slow the rate of base-catalyzed racemization.

Solvent and Base: The reaction should be carried out in an appropriate anhydrous solvent, such as DMF or NMP (N-Methyl-2-pyrrolidone). The choice and amount of base used during coupling must also be carefully controlled.

Diketopiperazine formation is another common side reaction, especially after the coupling of the second amino acid to a resin. This can be mitigated by coupling the third amino acid immediately after the deprotection of the second or by introducing the first two residues as a pre-formed dipeptide unit. peptide.com

Advanced Chemical Reactions and Functionalization of the this compound Scaffold

Deprotection Reactions

The removal of protecting groups is a critical step to unmask reactive sites for further functionalization or to yield the final peptide. The conditions for deprotection are chosen based on the specific protecting group to ensure selectivity.

Fmoc Deprotection: The Fmoc group is reliably removed using a solution of a secondary amine base. chempep.com A standard deprotection cocktail is 20% piperidine in DMF. peptide.comrsc.org The reaction proceeds via a β-elimination mechanism and is typically complete within minutes at room temperature. wikipedia.orgnih.gov Following deprotection, the resin is washed thoroughly to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct. peptide.com

Alloc Deprotection: Removal of the Alloc group requires a transition metal catalyst. highfine.com A common method involves treating the protected compound with a palladium(0) catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane (B129415) (PhSiH₃). uci.edu The reaction is typically performed under an inert atmosphere in a solvent such as dichloromethane (B109758) (DCM) or a DMF/DCM mixture. sigmaaldrich.com This cleaves the Alloc group, leaving a free amine at the piperidine nitrogen, while other protecting groups like Fmoc and acid-labile side-chain groups remain unaffected.

Data Summary

The following table summarizes the protecting groups discussed and their corresponding deprotection conditions, highlighting the orthogonal nature of the strategy.

| Protecting Group | Abbreviation | Protected Functional Group | Deprotection Reagent(s) | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | 20% Piperidine in DMF | Acid-stable, base-labile wikipedia.orgchempep.com |

| Allyloxycarbonyl | Alloc | Piperidine nitrogen | Pd(PPh₃)₄ / Phenylsilane | Acid and base stable sigmaaldrich.comhighfine.com |

| tert-Butyloxycarbonyl | Boc | Side-chain or α-Amino | Trifluoroacetic Acid (TFA) | Base-stable, acid-labile organic-chemistry.orgnih.gov |

| tert-Butyl | tBu | Side-chain (Asp, Glu, Ser) | Trifluoroacetic Acid (TFA) | Base-stable, acid-labile iris-biotech.de |

Compound Names

Substitution Reactions

The chemical structure of this compound, featuring a tertiary amine and a carboxylic acid, allows it to participate in various substitution reactions. The nitrogen atom of the piperidine ring can act as a nucleophile, while the propionic acid moiety can be converted into other functional groups that are susceptible to nucleophilic attack.

Nucleophilic substitution is a key reaction type for derivatives of this compound. cymitquimica.com For instance, the ethyl ester derivative, ethyl 1-piperidinepropanoate, can undergo nucleophilic substitution reactions. cymitquimica.com These reactions are fundamental in creating a diverse range of molecules from a common starting scaffold. An example of this reactivity is seen in the formation of this compound, 4,4'-(1,3-propanediyl)bis-, which proceeds through a nucleophilic substitution mechanism.

Functional Group Modifications on the Piperidine Ring and Propionic Acid Chain

The versatility of this compound as a scaffold in chemical synthesis is evident in the wide array of modifications that can be performed on both its piperidine ring and its propionic acid chain. These modifications are crucial for developing new compounds, particularly in the pharmaceutical field for creating analogues of drugs like fentanyl and the potent opioid analgesic, remifentanil. google.com

Modifications of the Propionic Acid Chain:

The carboxylic acid group is a prime site for functional group interconversion.

Esterification: The propionic acid can be readily converted to its corresponding esters, such as methyl or ethyl esters. For example, 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino)]-1-piperidine]propanoic acid, methyl ester is synthesized from its precursor by dissolving it in a solution of hydrogen chloride in methanol. google.com This process not only modifies the polarity and bioavailability of the molecule but also serves as a key step in the synthesis of more complex molecules like remifentanil.

Amide and Hydrazide Formation: The carboxylic acid can be activated to form amides. A notable transformation is the conversion of this compound ethyl ester into 3-piperidin-1-yl-propionic acid hydrazide. chemicalbook.com This introduces a new reactive handle for further molecular elaboration.

Modifications on the Piperidine Ring:

The piperidine ring can be substituted to introduce additional functional groups, significantly altering the molecule's properties.

Amidation and Guanidylation: In a related structure, piperidine-4-propionic acid, the secondary amine on the piperidine ring can be modified. For instance, it reacts with o-methylisourea (B1216874) sulfate (B86663) in the presence of sodium hydroxide (B78521) to form 1-amidino-4-piperidinepropionic acid. prepchem.com

Complex Substitutions for Pharmaceutical Applications: The synthesis of remifentanil precursors showcases extensive modifications on the piperidine ring. These include the introduction of a 4-(methoxycarbonyl)-4-[(1-oxopropyl)phenylamino] substituent. Another example involves the synthesis of (Alpha, 3r,4r)-4-(3-hydroxyphenyl)-3,4-dimethyl-alpha-(phenylmethyl)-1-piperidinepropanoic acid methyl ester, which features hydroxyphenyl and dimethyl groups on the piperidine ring, achieved through reactions like benzylation and the Mitsunobu reaction.

Nitrile Group Conversion: In the synthesis of remifentanil intermediates, a cyano group on the piperidine ring can be directly converted to a methyl ester group. The reaction of 3-[4-cyano-4-[(1-oxopropyl)phenylamino)]-1-piperidine)propanoic acid, methyl ester with a hydrogen chloride solution in methanol yields the corresponding 4-methoxycarbonyl derivative. google.com

The ability to perform these functional group modifications on both the piperidine and propionic acid components makes this compound and its derivatives valuable building blocks in medicinal chemistry. smolecule.com

Table of Representative Functional Group Modifications:

| Starting Material | Reagent(s) | Modified Functional Group | Product | Reference |

| Piperidine-4-propionic acid | o-Methylisourea sulfate, NaOH | Piperidine N-H | 1-Amidino-4-piperidinepropionic acid | prepchem.com |

| 1-Piperidinepropionic acid ethyl ester | Hydrazine | Carboxylic ester | 3-Piperidin-1-yl-propionic acid hydrazide | chemicalbook.com |

| 3-[4-Cyano-4-[(1-oxopropyl)phenylamino)]-1-piperidine)propanoic acid, methyl ester | HCl in Methanol | Cyano group on piperidine ring | 3-[4-Methoxycarbonyl-4-[(1-oxopropyl)phenylamino)]-1-piperidine]propanoic acid methyl ester hydrochloride | google.com |

Advanced Analytical and Characterization Techniques in 1 Piperidinepropanoic Acid Research

Spectroscopic Analysis for Structural Elucidation of 1-Piperidinepropanoic Acid and its Derivatives

Spectroscopic methods are indispensable for the detailed structural characterization of this compound and its analogues. These techniques provide fundamental information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the analysis of a novel coumarin (B35378) derivative incorporating an amino acid substituent, 1D and 2D NMR experiments were crucial for complete spectral assignments. researchgate.net Techniques such as COSY, NOESY, HSQC, and HMBC were employed to establish the connectivity and spatial relationships of protons and carbons. researchgate.net For instance, the ¹H NMR spectrum of a this compound derivative would be expected to show characteristic signals for the protons on the piperidine (B6355638) ring and the propanoic acid chain. vulcanchem.com The chemical shifts (δ) of these protons are influenced by their local electronic environment. libretexts.orgdocbrown.info For example, the protons on the carbon adjacent to the nitrogen atom in the piperidine ring would typically appear at a different chemical shift compared to the protons of the methyl group in the propanoic acid moiety. docbrown.info

Two-dimensional NMR techniques are particularly powerful for analyzing complex derivatives. nih.gov For example, a COSY (Correlation Spectroscopy) experiment would reveal couplings between adjacent protons, helping to piece together the spin systems within the molecule. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides information about protons that are close in space, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.net In the context of a this compound derivative, NOESY could be used to confirm the spatial orientation of substituents on the piperidine ring. researchgate.net

The following table provides hypothetical ¹H NMR data for a generic this compound derivative to illustrate the type of information obtained.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on C2, C6 of piperidine | 2.5 - 2.7 | m | - |

| H on C3, C4, C5 of piperidine | 1.4 - 1.7 | m | - |

| H on α-carbon of propanoic acid | 2.4 | t | 7.5 |

| H on β-carbon of propanoic acid | 2.8 | t | 7.5 |

| OH of carboxylic acid | 10 - 12 | br s | - |

| This is an illustrative example; actual chemical shifts and coupling constants will vary depending on the specific derivative and solvent used. |

Mass Spectrometry (MS) for Molecular Weight Confirmation (e.g., ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). lcms.cz Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of a wide range of molecules, including derivatives of this compound. aocs.org

ESI-MS is particularly useful for confirming the successful synthesis of a target compound by providing its precise molecular weight. lcms.cz The process involves dissolving the analyte in a solvent and spraying it into an electric field, which generates charged droplets. As the solvent evaporates, charged analyte ions are released and directed into the mass analyzer. aocs.org

For a derivative such as the ethyl ester of this compound, which has a molecular weight of 185.2634, ESI-MS would be expected to show a prominent ion at an m/z corresponding to the protonated molecule [M+H]⁺. nist.gov The high resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition of a molecule with high accuracy. uab.edu

Dual-stage mass spectrometry (MS/MS) can provide further structural information by fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique helps to elucidate the connectivity of the molecule. lcms.cz

The table below shows common adducts that might be observed in the ESI-MS spectrum of a compound like this compound.

| Adduct Ion | Formula |

| Protonated Molecule | [M+H]⁺ |

| Sodiated Adduct | [M+Na]⁺ |

| Potassiated Adduct | [M+K]⁺ |

| Ammonium Adduct | [M+NH₄]⁺ |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. torontech.comrroij.com It is widely used to assess the purity of this compound and its derivatives. The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). torontech.com

In a typical reverse-phase HPLC setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as water and acetonitrile. mdpi.com The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

The purity of a compound is often determined by calculating the area percentage of its peak in the chromatogram. torontech.com For research-grade materials, a purity of >95% is often required. Method validation is crucial to ensure the reliability of the HPLC method and typically involves assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. mdpi.com

The following table outlines key parameters in a typical HPLC method for purity assessment.

| Parameter | Description |

| Column | The type of stationary phase (e.g., C18, C8) and its dimensions. |

| Mobile Phase | The solvent or mixture of solvents used to elute the sample. |

| Flow Rate | The speed at which the mobile phase is pumped through the column. |

| Detector | The type of detector used to monitor the eluting components (e.g., UV, DAD). |

| Injection Volume | The amount of sample introduced into the system. |

| Column Temperature | The temperature at which the separation is performed. |

Chiral HPLC for Enantiomeric Excess Determination

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is critical, as different enantiomers can have distinct biological activities. nih.gov Chiral HPLC is the gold standard for separating and quantifying enantiomers. uma.esheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. googleapis.com

Alternatively, derivatization with a chiral agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. heraldopenaccess.us The enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated from the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us

In some cases, HPLC coupled with chiroptical detectors like circular dichroism (CD) can be used to determine the enantiomeric ratio even without baseline separation of the enantiomers. chromatographytoday.com

The table below illustrates how enantiomeric excess is determined from HPLC data.

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 | t₁ | A₁ |

| Enantiomer 2 | t₂ | A₂ |

| Enantiomeric Excess (%) | [(A₁ - A₂) / (A₁ + A₂)] x 100 |

Biophysical Techniques for Ligand-Target Interaction Studies

Understanding how a ligand, such as a derivative of this compound, interacts with its biological target is fundamental in drug discovery and chemical biology. frontiersin.org Biophysical techniques provide quantitative and qualitative information about these interactions. dundee.ac.uksygnaturediscovery.com

A variety of biophysical methods can be employed to study ligand-target binding. frontiersin.orgdundee.ac.uk These techniques can measure binding affinity, kinetics, and thermodynamics, and can help to elucidate the structural basis of the interaction.

One powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy . In-cell NMR, for example, can be used to monitor DNA-ligand interactions within a cellular environment. nih.gov This method can assess whether a ligand retains its ability to bind to its target within the complexity of a living cell. nih.gov

Other commonly used biophysical techniques include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with a binding event, providing information on binding affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target, providing real-time kinetic data. frontiersin.org

Fluorescence Polarization (FP): Measures the change in the polarization of fluorescent light upon binding, which is dependent on the size of the molecular complex.

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): Monitors the thermal stability of a protein in the presence and absence of a ligand. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature.

The choice of biophysical technique depends on the specific research question, the nature of the ligand and target, and the information required. sygnaturediscovery.com Often, an integrated approach using multiple techniques provides a more complete picture of the ligand-target interaction. dundee.ac.uk

Cellular Thermal Shift Assay (CETSA) for Protein Stability and Interaction Analysis

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and analyze the interaction between a ligand, such as this compound, and its target protein within the complex environment of a cell. nih.govnih.govfrontiersin.org The fundamental principle of CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability, making it more resistant to heat-induced denaturation. univr.itresearchgate.net This change in thermal stability can be measured to confirm target engagement directly in living cells or cell lysates. nih.govunivr.it

In the context of this compound (1-PPA) research, CETSA has been instrumental in identifying its interaction with specific cellular targets. mdpi.compreprints.org A key advantage of CETSA is its ability to be performed in a physiologically relevant setting, preserving the natural state of the target protein, including its post-translational modifications and interactions with other cellular components. univr.it This is particularly beneficial for studying membrane proteins and those that are difficult to purify. mdpi.compreprints.org

Detailed Research Findings:

Recent studies have employed CETSA to investigate the interaction between 1-PPA and Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and cancer. mdpi.compreprints.orgpreprints.org These experiments were conducted on live cells overexpressing PAR2. The initial step involved determining the aggregation temperature (Tagg) of PAR2 by exposing the cells to a temperature gradient and measuring the amount of soluble protein. preprints.orgpreprints.org

The core of the CETSA experiment involved treating the cells with varying concentrations of 1-PPA and then subjecting them to a heat challenge. The amount of soluble PAR2 remaining after the heat treatment was then quantified. The results demonstrated that 1-PPA has a stabilizing effect on the PAR2 receptor. mdpi.compreprints.org At temperatures higher than the determined aggregation temperature of PAR2, a greater amount of the protein remained soluble in the presence of 1-PPA compared to the control (untreated) samples. mdpi.compreprints.orgresearchgate.net This suggests a direct interaction between 1-PPA and PAR2, leading to the stabilization of the protein's structure. mdpi.compreprints.org

The stabilizing effect was observed to be concentration-dependent, with higher concentrations of 1-PPA resulting in increased solubility of PAR2 at elevated temperatures. mdpi.compreprints.org This dose-response relationship further strengthens the evidence for a direct binding event between the compound and the receptor.

Interactive Data Table: Effect of this compound on PAR2 Thermal Stability

The following table summarizes the conceptual findings from CETSA experiments, illustrating the stabilizing effect of 1-PPA on PAR2. The data is representative of the trends observed in the research. mdpi.compreprints.orgresearchgate.net

| 1-PPA Concentration (µM) | Temperature (°C) | Relative Soluble PAR2 (%) |

| 0 (Control) | 38 | 100 |

| 0 (Control) | 50 | 50 |

| 0 (Control) | 60 | 20 |

| 2.5 | 60 | 35 |

| 25 | 60 | 60 |

| 125 | 60 | 85 |

This table is for illustrative purposes based on described research trends.

The CETSA results, combined with computational modeling, have led to the hypothesis that 1-PPA acts as an allosteric inhibitor of PAR2. mdpi.compreprints.org By binding to a pocket within the receptor, it stabilizes an inactive conformation, thereby modulating its signaling activity. preprints.org

The application of CETSA in this compound research exemplifies the power of modern biophysical techniques to elucidate the direct interactions between small molecules and their cellular targets, providing crucial insights into their mechanisms of action.

Computational and Theoretical Investigations of 1 Piperidinepropanoic Acid

Molecular Docking Studies of 1-Piperidinepropanoic Acid Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iipseries.org This method is instrumental in understanding the interactions between this compound and its biological targets.

Recent studies have identified Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR), as a key biological target of 1-PPA. mdpi.com PAR2 is implicated in inflammatory cascades associated with various pathologies, including autoimmune diseases and cancer metastasis. nih.gov Molecular docking simulations, utilizing servers like SwissDock, have been employed to investigate the binding of 1-PPA to PAR2. mdpi.com These studies suggest that 1-PPA binds to an allosteric pocket within the inactive conformation of the PAR2 receptor. mdpi.comnih.govpreprints.org This binding is stabilized by specific interactions with amino acid residues in the pocket. For instance, one of the propionic acid oxygens of 1-PPA forms a hydrogen bond with the side chain of Arg121, while the other oxygen coordinates a sodium ion. mdpi.com Additionally, the piperidine (B6355638) ring of 1-PPA establishes non-bonded contacts with residues such as Met159, Phe300, and Thr334. mdpi.com

To validate these docking results, comparative studies are often performed. For example, the binding of 1-PPA to PAR2 was compared with that of a known PAR2 inhibitor, AZ8838, and a negative control, Ro5-4864. mdpi.com The docking simulations showed that both 1-PPA and AZ8838 occupy the same orthosteric pocket, while the negative control did not form a stable complex. mdpi.com

| Residue | Interaction Type |

|---|---|

| Arg121 | Hydrogen Bond |

| Met159 | Non-bonded Contact |

| Phe300 | Non-bonded Contact |

| Thr334 | Non-bonded Contact |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding mechanisms of molecules over time. galaxyproject.orgchemrxiv.org For this compound, MD simulations have been crucial in confirming the stability of its binding to PAR2 and in understanding the conformational rearrangements induced in the receptor upon binding. mdpi.com

Microsecond-scale MD simulations have been performed on the PAR2 receptor alone (apo form) and in complex with 1-PPA (holo form). mdpi.com These simulations, often carried out using software like Gromacs with force fields such as Charmm36, reveal that the binding of 1-PPA stabilizes the PAR2 receptor in an inactive conformation. mdpi.comnih.gov This stabilization is a key aspect of its antagonistic activity. The simulations have shown that 1-PPA induces conformational adaptations in the receptor that are similar to those caused by the known inhibitor AZ8838, but distinct from the effects of a non-binding molecule. mdpi.com The stability of the 1-PPA-PAR2 complex throughout the simulation further supports the binding hypothesis generated from molecular docking. mdpi.com

Conformational analysis through MD also helps in understanding the flexibility and dynamics of different regions of the receptor. For example, analysis of cross-correlated motions can describe how local protein motions in different regions are correlated upon ligand binding. mdpi.com Such analyses have demonstrated that 1-PPA induces specific patterns of correlated motion in PAR2, which are indicative of an allosteric mechanism of action. mdpi.com

| Parameter | Value/Description |

|---|---|

| Software | Gromacs 2022.3 |

| Force Field | Charmm36-jul2021 |

| Simulation Length | 1 µs |

| Solvent Model | TIP3P water model |

| Ionic Strength | 0.15 M NaCl |

Structure-Activity Relationship (SAR) Derivations for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. limu.edu.ly For this compound derivatives, SAR studies aim to identify key structural features that are critical for their inhibitory potency and to guide the design of more effective analogs. nih.gov

While specific SAR studies focused solely on 1-PPA are emerging, research on related piperidine derivatives provides valuable insights. nih.gov For instance, studies on various piperidine-based compounds have shown that substituents on the piperidine ring can significantly impact their inhibitory activity against different target enzymes. nih.gov The nature and position of these substituents can affect properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov

In the context of PAR2 inhibition, the propanoic acid moiety of 1-PPA is crucial for its interaction with the receptor, particularly the hydrogen bonding with Arg121. mdpi.com SAR studies on derivatives could explore modifications to this group to enhance binding affinity or selectivity. Similarly, substitutions on the piperidine ring could be investigated to optimize interactions with the hydrophobic pocket formed by residues like Met159 and Phe300. mdpi.comresearchgate.net The overarching goal of SAR is to develop a clear understanding of which molecular modifications lead to improved biological outcomes. limu.edu.ly

| Structural Moiety | Potential Impact of Modification | Example from Related Compounds |

|---|---|---|

| Piperidine Ring Substituents | Influences inhibitory potency and target binding. | Introduction of various heterocycles to alter activity. researchgate.net |

| Linker between Rings | Critical for inhibitory activity. nih.gov | Ether linkage found to be important for antiviral activity. nih.gov |

| Acidic Moiety | Key for interactions with specific residues. | Modification of the propionic acid chain to enhance half-life. nih.gov |

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a computational approach used to identify the essential steric and electronic features of a molecule that are necessary for its biological activity. researchgate.netlilab-ecust.cn A pharmacophore model represents the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. biointerfaceresearch.com

For this compound, a pharmacophore model can be developed based on its binding mode within the PAR2 allosteric pocket. mdpi.com Such a model would highlight the key features responsible for its antagonistic activity. These features would include a hydrogen bond acceptor (the carboxylate group), a hydrogen bond donor (potentially from the protonated piperidine nitrogen under physiological conditions), and hydrophobic features (the piperidine ring). mdpi.com

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. biointerfaceresearch.comfrontiersin.org This process, known as virtual screening, allows for the rapid identification of new potential PAR2 inhibitors with diverse chemical scaffolds. frontiersin.org The identified hits can then be subjected to further computational and experimental validation. biointerfaceresearch.com Pharmacophore modeling is a powerful tool for rational ligand design, enabling the focused search for new and improved therapeutic agents. frontiersin.org

Protein Modeling for Receptor Interaction Analysis

Protein modeling, also known as homology modeling, is used to construct a three-dimensional model of a protein whose structure has not been experimentally determined, based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the template). nih.gov In the case of this compound's interaction with PAR2, protein modeling can be crucial, especially when high-resolution crystal structures of the specific complex are unavailable.

The interaction studies of 1-PPA with PAR2 have relied on a model of the human PAR2 transmembrane domain, which was initially based on the crystal structure of the receptor in complex with the inhibitor AZ8838 (PDB ID: 5NDD). mdpi.com This model provides the structural framework for subsequent molecular docking and dynamics simulations. The accuracy of the protein model is critical for the reliability of these computational studies. nih.gov

By analyzing the modeled protein structure, researchers can identify potential binding pockets and characterize the amino acid residues that line these pockets. mdpi.com This information is invaluable for understanding how ligands like 1-PPA might bind and for designing new molecules with improved affinity and selectivity. Protein modeling, in conjunction with other computational techniques, provides a detailed picture of the receptor-ligand interactions at an atomic level, guiding further experimental investigations. mdpi.com

Biological and Pharmacological Research on 1 Piperidinepropanoic Acid

Modulation of G-Protein Coupled Receptors (GPCRs)

1-Piperidinepropanoic acid (1-PPA) has been identified as a modulator of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling. mdpi.compreprints.orgnih.gov Research has particularly focused on its interaction with Protease-Activated Receptors (PARs), a subfamily of GPCRs involved in inflammatory processes. mdpi.compreprints.orgnih.gov

Allosteric Inhibition of Protease Activated Receptor 2 (PAR2) by this compound

Recent studies have demonstrated that this compound acts as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). mdpi.comsmolecule.com PAR2 is a significant driver of the inflammatory cascade in various pathologies, including autoimmune diseases and cancer metastasis. mdpi.compreprints.orgnih.gov Unlike orthosteric antagonists that bind to the active site, 1-PPA binds to a different site on the receptor, known as an allosteric site, to modulate its function. mdpi.com

Mechanism of PAR2 Inactivation through Allosteric Pocket Binding

The inhibitory effect of this compound on PAR2 is achieved through its binding to an allosteric pocket within the receptor. mdpi.compreprints.orgnih.gov In-silico investigations, including molecular docking and molecular dynamics simulations, have suggested that 1-PPA stabilizes the inactive conformation of the PAR2 receptor by binding to this allosteric pocket. mdpi.compreprints.orgnih.gov This binding prevents the receptor from undergoing the conformational changes necessary for its activation.

Cellular thermal shift assays (CETSA) have provided experimental evidence for the interaction between 1-PPA and PAR2. The results of these assays show that 1-PPA increases the thermal stability of PAR2, which is consistent with the compound binding to and stabilizing the protein's structure. mdpi.compreprints.org This stabilization maintains the receptor in a soluble state at higher temperatures compared to the unbound receptor. mdpi.compreprints.org

Molecular dynamics simulations have further elucidated the binding mode of 1-PPA within the allosteric pocket. These simulations indicate that the piperidine (B6355638) ring of 1-PPA forms non-bonded contacts with key amino acid residues in the pocket, such as Met159, Phe300, and Thr334. mdpi.com This interaction is distinct from that of other known PAR2 allosteric inhibitors like AZ8838, although both compounds bind within the same general allosteric region. mdpi.comresearchgate.net

Impact on Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Functional studies have revealed that this compound exerts antagonistic effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are known to be downstream of PAR2 activation. mdpi.comnih.gov MAPKs are a family of protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.org

In cell-based assays using the HepG2 cell line, treatment with a specific PAR2 activating peptide led to the phosphorylation of Erk1/2, a key component of the MAPK pathway. mdpi.com The presence of 1-PPA was shown to antagonize this effect, indicating its ability to inhibit PAR2-mediated MAPK signaling. mdpi.com By blocking this pathway, 1-PPA can interfere with the cellular responses triggered by PAR2 activation, which are often implicated in inflammatory conditions.

The activation of MAPK pathways can be triggered by various stimuli, and their dysregulation is associated with numerous diseases. nih.govscienceopen.com The ability of 1-PPA to modulate these pathways through PAR2 inhibition highlights its potential as a tool for studying and potentially treating diseases driven by aberrant MAPK signaling.

Effects on Platelet Aggregation

Research has demonstrated that this compound can inhibit platelet aggregation, a process in which PAR family members, including PAR2, play a significant role. mdpi.compreprints.orgnih.gov Platelets are crucial for hemostasis and wound healing, but their excessive aggregation can lead to thrombosis. mdpi.com

In studies using plasma samples from healthy donors, the addition of 1-PPA to platelets stimulated with a thrombin substitute resulted in a dose-dependent reduction in platelet aggregation. mdpi.com At certain concentrations, 1-PPA was able to reduce platelet aggregation by up to 50%. mdpi.com This suggests that by blocking PAR receptors on the platelet membrane, 1-PPA can interfere with the signaling cascade that leads to aggregation. mdpi.com

The mechanism involves the inhibition of PAR receptors, which, upon activation by proteases like thrombin, trigger intracellular signaling pathways that lead to platelet activation and aggregation. mdpi.com The ability of 1-PPA to antagonize this process underscores its potential for interfering with thrombotic events.

| Experimental Setup | Key Findings | Reference |

| Platelet aggregation assay with healthy donor plasma | 1-PPA progressively reduces platelet aggregation in a dose-dependent manner. | mdpi.com |

| Stimulation with thrombin substitute (TRAPtest) | 1-PPA reduces platelet aggregation by up to 50%. | mdpi.com |

| Electronic measurement of platelet aggregation | Inhibition of PAR receptors by 1-PPA blocks the aggregation cascade. | mdpi.com |

Potential as Pan-PAR Ligands

The allosteric binding pocket for this compound is highly conserved across all members of the PAR family (PAR1, PAR2, PAR3, and PAR4). mdpi.compreprints.org This high degree of conservation suggests that 1-PPA may not be exclusively selective for PAR2 but could act as a "pan-PAR" ligand, capable of binding to and inhibiting other PAR family members as well. mdpi.compreprints.org

Sequence alignment of the four PAR isoforms reveals that the key residues involved in binding 1-PPA are either identical or replaced by homologous amino acids in the other PARs. mdpi.com This structural similarity in the binding site supports the hypothesis that 1-PPA could exhibit a broad spectrum of activity against the entire class of PAR receptors. mdpi.compreprints.org The observed effects on platelet aggregation, a process mediated by multiple PARs, further corroborate the potential of 1-PPA as a pan-PAR inhibitor. mdpi.com

Investigations of Other Receptor Modulations (e.g., 5-HT6 Antagonism, Opioid Receptor Antagonism)

Beyond its effects on PARs, this compound and its derivatives have been investigated for their activity on other receptor systems.

5-HT6 Receptor Antagonism: Derivatives of 1-piperidinepropionic acid have been synthesized and evaluated as selective antagonists for the serotonin (B10506) 6 (5-HT6) receptor. chemicalbook.comsigmaaldrich.com The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for cognitive enhancement in conditions like Alzheimer's disease. nih.gov Antagonism of this receptor is thought to modulate various neurotransmitter systems, potentially leading to improved cognitive function. nih.govnih.gov

Opioid Receptor Antagonism: Certain N-substituted derivatives of this compound have been identified as opioid receptor antagonists. nih.gov For example, specific compounds have shown to be potent and selective antagonists for the kappa opioid receptor. nih.gov Additionally, some N-phenyl-N-(4-piperidinyl)amides derived from this compound have been found to have their effects mediated through opioid receptors, as confirmed by antagonism with naloxone. google.com One active metabolite of the μ-opioid receptor antagonist alvimopan (B130648) is a derivative of this compound, which itself acts as a potent μ-opioid receptor antagonist. caymanchem.com

Anti-Inflammatory and Immunomodulatory Activities of this compound

This compound (1-PPA) has demonstrated notable anti-inflammatory and immunomodulatory effects in various experimental settings. These activities are primarily attributed to its ability to interfere with key inflammatory pathways and the production of inflammatory mediators.

Research has shown that 1-PPA can effectively suppress the production of several pro-inflammatory cytokines. In a study involving the human monocytic cell line THP-1 stimulated with lipopolysaccharide (LPS), 1-PPA inhibited the expression of interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner. researchgate.net This inhibitory effect was observed at both the gene and protein expression levels. researchgate.net

Further in vivo studies on mice with LPS-induced endotoxemia corroborated these findings. Treatment with 1-PPA resulted in a significant reduction of IL-6 and IL-1β levels in the lung tissue compared to control groups. mdpi.comresearchgate.net This suggests that 1-PPA can modulate the systemic inflammatory response by curbing the production of key cytokines. The table below summarizes the inhibitory effects of 1-PPA on cytokine production in LPS-stimulated THP-1 cells.

| Cytokine | Cell Line | Stimulant | 1-PPA Concentration | Observed Effect | Reference |

| IL-6 | THP-1 | LPS | 1-10 ng/mL | Dose-dependent inhibition of gene expression | researchgate.net |

| IL-1β | THP-1 | LPS | 1-10 ng/mL | Dose-dependent inhibition of gene expression | researchgate.net |

| TNF-α | THP-1 | LPS | 1-10 ng/mL | Dose-dependent inhibition of gene expression | researchgate.net |

| IL-10 | Mouse Lung Tissue | LPS | - | Significant decrease | mdpi.comresearchgate.netnih.gov |

This table is interactive. Users can sort and filter the data.

The anti-inflammatory effects of 1-PPA are linked to its ability to modulate critical signaling pathways that regulate the expression of inflammatory genes. Activation of protease-activated receptor 2 (PAR2) is known to initiate signaling cascades involving mitogen-activated protein kinases (MAPKs) and subsequently activate transcription factors like nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). mdpi.com These transcription factors are pivotal in orchestrating the expression of various inflammatory cytokines. mdpi.com

1-PPA has been identified as an allosteric inhibitor of PAR2. mdpi.com By binding to an allosteric pocket on the PAR2 receptor, 1-PPA stabilizes the receptor in an inactive conformation. mdpi.com This allosteric inhibition blocks the downstream signaling cascade, including the MAPK pathway, thereby preventing the activation of NF-κB and AP-1. mdpi.commdpi.com The suppression of these signaling pathways ultimately leads to the reduced expression of pro-inflammatory genes.

The immunomodulatory properties of 1-PPA have shown protective effects in animal models of severe systemic inflammation. In mice with LPS-induced experimental endotoxemia, a model for septic shock, treatment with 1-PPA significantly reduced mortality and ameliorated sepsis-related symptoms. mdpi.comresearchgate.net This protective effect is attributed to the compound's ability to inhibit the PAR2-driven inflammatory pathway, leading to a decrease in the systemic inflammatory response. mdpi.com

Histopathological analysis of organs from 1-PPA-treated septic mice revealed a marked reduction in tissue damage compared to untreated animals. mdpi.com This indicates that 1-PPA can mitigate the widespread organ injury characteristic of septic shock. mdpi.comnih.gov The compound's ability to protect against the detrimental effects of systemic inflammation highlights its therapeutic potential in conditions like sepsis. mdpi.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, AP-1)

Antiproliferative and Anticancer Properties of this compound

In addition to its anti-inflammatory activities, 1-PPA has been investigated for its potential antiproliferative and anticancer effects. These properties are linked to its ability to inhibit specific proteins involved in cell proliferation and survival.

1-PPA has been identified as an inhibitor of SerpinB3 (serine protease inhibitor, clade B, member 3). google.com SerpinB3 is implicated in various pathological processes, including cell proliferation and the development of certain tumors. google.com By inhibiting the production of SerpinB3, 1-PPA may interfere with these processes. google.com The inhibitory effect of 1-PPA on SerpinB3 has been demonstrated in both constitutive and induced expression models. google.com This mechanism is considered a key aspect of its potential anticancer and anti-fibrotic activities. google.com

The cytotoxic effects of 1-PPA and related piperidine compounds have been evaluated against various cancer cell lines. While specific data on the cytotoxicity of 1-PPA across a broad range of cancer cells is still emerging, the broader class of piperidine derivatives has shown antiproliferative properties. nih.govwisdomlib.org For instance, other piperidine compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.gov The table below summarizes the cytotoxic effects of propionic acid, a related short-chain fatty acid, on cervical cancer cells.

| Cell Line | Compound | Concentration | Effect | Reference |

| HeLa | Propionic Acid | 12 mM | 42.7% cell viability | mdpi.com |

| HeLa | Propionic Acid | 25 mM | 31.5% cell viability | mdpi.com |

| CaSki | Propionic Acid | Not specified | Dramatically reduced cell viability | mdpi.com |

| SiHa | Propionic Acid | Not specified | Dramatically reduced cell viability | mdpi.com |

This table is interactive. Users can sort and filter the data.

It is important to note that while these findings for propionic acid are informative, further direct studies on the cytotoxic profile of this compound against a comprehensive panel of cancer cell lines are necessary to fully elucidate its anticancer potential.

Investigations as Kinesin Eg5 Inhibitors

This compound has been identified as a reactant in the synthesis of inhibitors for Kinesin Eg5. sigmaaldrich.com Eg5 is a motor protein that plays a crucial role in the formation of the bipolar spindle during mitosis. The inhibition of Eg5 leads to the formation of monopolar spindles, which can suppress the viability of cancer cells. nih.gov

Researchers have explored the allosteric sites of Eg5 as potential targets for new inhibitors. nih.gov One study reported on the discovery of a new type of allosteric inhibitor that binds to the α4/α6 pocket of Eg5, which is distinct from the binding site of conventional allosteric inhibitors. rcsb.org This binding affects the conformation of the ATP-binding pocket, thereby inhibiting the motor activity of the kinesin. rcsb.org The identification of such novel inhibitors provides a basis for the development of new anticancer therapies. nih.govrcsb.org

Research into Neuroactive Properties and Neurological Applications

Derivatives of this compound have been a subject of interest in the exploration of treatments for neurological disorders.

Research has suggested that derivatives of this compound may possess neuroprotective effects, holding potential for neurodegenerative diseases like Alzheimer's and Parkinson's. smolecule.com

Alzheimer's Disease: The complexity of Alzheimer's disease has led researchers to develop agents that can target multiple factors involved in its progression. nih.gov One approach has been the rational design of N-benzyl-piperidine derivatives, inspired by the structure of the acetylcholinesterase (AChE) inhibitor donepezil, to act as inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.gov Both of these enzymes are implicated in the breakdown of acetylcholine, a neurotransmitter important for memory and learning, and are also involved in the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov In one study, a designed N-benzyl-piperidine derivative showed potent inhibition of both AChE and BuChE. nih.gov Other research has focused on polyphenolic compounds, some of which are acetylcholinesterase inhibitors, as potential therapeutics. mdpi.com A synthesized derivative of carnosic acid, a compound found in rosemary and sage, demonstrated the ability to reduce inflammation and enhance memory in mouse models of Alzheimer's disease. scripps.edu

Parkinson's Disease: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce Parkinsonism in animal models to study the disease. wikipedia.org Levodopa (B1675098) is a primary treatment for Parkinson's disease. wikipedia.org Studies have investigated the potential of various compounds to act as neuroprotectors. For instance, ferulic acid derivatives have been designed and studied for their potential to inhibit enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase B (MAO-B), which are involved in the metabolism of dopamine (B1211576), a neurotransmitter depleted in Parkinson's disease. mdpi.com One study identified a ferulic acid derivative, FA-26, as a promising candidate for Parkinson's due to its predicted ability to inhibit MAO-B. mdpi.com In a different line of research, the nicotinic cholinergic amine piperidine was found to diminish some of the therapeutic effects of levodopa in Parkinson's patients. nih.gov

Derivatives of this compound have been investigated for their pain-relieving properties. The compound serves as a structural component in the synthesis of potent opioid analgesics, such as remifentanil. researchgate.net Remifentanil is a selective μ-opioid receptor agonist known for its rapid onset and short duration of action. researchgate.net

Research has focused on creating N-phenyl-N-(4-piperidinyl)amides with analgesic activity and a short duration of action. google.comgoogle.com A particular group of these compounds, the alkyl esters of 3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid, have shown potent μ-opioid agonist activity with varying durations of action. researchgate.netgoogle.comgoogle.com These properties are considered beneficial for providing precise control over the level of analgesia. google.com

Investigations in Neurological Disorders (e.g., Alzheimer's disease, Parkinson's disease)

Antimicrobial Investigations of this compound Derivatives

The piperidine ring is a common structural feature in many pharmaceuticals, and its derivatives have been explored for their antimicrobial properties. biointerfaceresearch.com

Studies have shown that newly synthesized piperidine derivatives exhibit antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com In one study, a synthesized piperidine derivative demonstrated excellent antibacterial activity, comparable to the standard drug chloramphenicol, against Staphylococcus aureus. biointerfaceresearch.com Another study synthesized six novel piperidine derivatives and found that one compound, in particular, exhibited the strongest inhibitory activity against seven different bacteria. academicjournals.org However, the antifungal activity of these derivatives was limited. academicjournals.org

Research has also been conducted on piperidine-substituted halogenobenzene derivatives, with some compounds showing inhibitory effects against a range of bacteria and the yeast-like fungus Candida albicans. nih.gov Furthermore, propanoic acid derivatives that incorporate an oxazole (B20620) core have been reported to possess both antibacterial and antifungal activity. mdpi.com

| Derivative Type | Tested Against | Key Findings | Citation |

|---|---|---|---|

| New piperidine derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | One compound showed moderate and another showed excellent antibacterial activity. | biointerfaceresearch.com |

| Novel piperidine derivatives | Seven bacterial species and several fungal species | One compound showed the strongest antibacterial activity; no significant antifungal activity was observed. | academicjournals.org |

| Piperidine-substituted halogenobenzenes | Gram-positive and Gram-negative bacteria, Candida albicans | Some derivatives inhibited the growth of all tested strains. | nih.gov |

| Propanoic acid derivatives with oxazole core | Bacteria and fungi | Reported to have antibacterial and antifungal activity. | mdpi.com |

Therapeutic Potential in Fibrosing Diseases

This compound has been investigated for its potential in treating diseases characterized by fibrosis, which is the excessive accumulation of extracellular matrix that leads to tissue scarring and organ dysfunction.

Research has indicated that this compound can reduce chronic damage and the development of fibrosis in the liver. google.com It has been shown to be effective in treating conditions like hepatic cirrhosis. google.com The mechanism of action is believed to involve the inhibition of SerpinB3, a molecule implicated in the process of fibrosis. google.com

Studies in murine models have demonstrated that treatment with this compound leads to a significant reduction in the levels of alpha-smooth muscle actin (α-SMA), a marker for the activation of hepatic stellate cells, which are key drivers of liver fibrosis. google.com The compound also reduces the synthesis of the chemokine MCP1 (monocyte chemoattractant protein 1), a factor involved in recruiting inflammatory cells that contribute to fibrosis. google.com Furthermore, it has been observed to block the release of the cytokine soluble receptor CD163 (sCD163) induced by SerpinB3 in primary human monocytes. google.com These findings suggest that this compound has the potential to alleviate liver damage by targeting inflammation and the cellular mechanisms of fibrosis. google.com

Implications for Idiopathic Pulmonary Fibrosis and Hepatic Cirrhosis

This compound has emerged as a compound of interest in the treatment of chronic fibrosing diseases, notably idiopathic pulmonary fibrosis and hepatic cirrhosis. google.com Research suggests that its therapeutic effects are linked to its ability to modulate inflammatory pathways and fibrotic processes. google.com

The mechanism of action is believed to involve the slowing of the inflammatory process and the progressive fibrosis that are characteristic of these conditions. google.com In the context of liver disease, this compound has been shown to reduce chronic damage and the development of fibrosis by significantly decreasing inflammation and the activation of hepatic stellate cells, which are primary contributors to the fibrogenetic process. google.com This is achieved, in part, by targeting SerpinB3, a molecule implicated in fibrogenesis. Inhibition of SerpinB3 leads to a reduction in the activation of hepatic stellate cells.